N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide
Description
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide is a synthetic small molecule featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and an ethyl linker connected to an ethanediamide (oxamide) bridge. The ethanediamide moiety is further functionalized with a 4-ethoxyphenyl group. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties, as inferred from structurally related analogs in the literature . Its synthesis likely involves sequential nucleophilic substitution and condensation reactions, similar to methods reported for other thiazole-ethanediamide hybrids .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-2-28-18-9-7-16(8-10-18)24-20(27)19(26)23-12-11-17-13-29-21(25-17)14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJOBIRJTHVHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-ethoxyphenyl)ethanediamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The 4-chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated precursor reacts with the thiazole ring.
Amide Bond Formation: The final step involves the formation of the ethanediamide linkage by reacting the thiazole derivative with an appropriate ethoxyphenyl amine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the thiazole formation and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-ethoxyphenyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The table below highlights key structural similarities and differences between the target compound and related analogs:
Key Differences in Physicochemical and Pharmacological Properties
Ethanediamide vs. Benzamide derivatives (e.g., G571-0011) exhibit reduced polarity, which may improve membrane permeability but limit solubility in aqueous media .
Substituent Effects on Aromatic Rings :
- The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects and increased lipophilicity (higher logP) compared to the 4-methoxyphenyl group in analogs like the compound in .
- Schiff base derivatives (e.g., ) exhibit extended conjugation, which may enhance UV absorption and fluorescence properties, useful in analytical applications.
Piperazinyl substituents (e.g., ) introduce basic nitrogen atoms, favoring interactions with acidic residues in targets like G-protein-coupled receptors.
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide, a compound with significant potential in pharmacology, has been studied for its diverse biological activities. This article reviews its chemical properties, mechanisms of action, and various biological effects based on recent research findings.
- Molecular Formula : C18H20ClN2OS
- Molecular Weight : 358.88 g/mol
- CAS Number : 40361-70-4
- Structural Features :
- Contains a thiazole ring and a chlorophenyl group, which are known to enhance biological activity.
- The ethoxyphenyl moiety contributes to its solubility and interaction with biological targets.
The compound primarily acts as a ligand for dopamine receptors , particularly the D4 subtype. This interaction is crucial for its pharmacological effects, which include modulation of neurotransmitter systems involved in various neurological disorders.
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties:
- Solubility : Soluble in DMSO, facilitating its use in in vitro assays.
- Absorption : Potential for good oral bioavailability due to its chemical structure.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Assays :
- Mechanism of Action in Cancer :
Antimicrobial Activity
The compound has also shown promising results against various microbial strains:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
- Study on MCF-7 Cells :
-
Antimicrobial Testing :
- In a comparative study, the compound was tested alongside standard antibiotics. Results showed that it exhibited synergistic effects when combined with certain antibiotics against resistant strains of bacteria .
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | IC50: 1.8 - 4.5 µM | Induces apoptosis via caspase pathways |
| Antimicrobial | Broad-spectrum | Disrupts cell wall synthesis |
| Neuroprotective | Modulates D4 receptors | Alters neurotransmitter release |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
